molecular formula C11H14BrNO B1467732 3-(2-bromophenyl)-N,N-dimethylpropanamide CAS No. 1122567-86-5

3-(2-bromophenyl)-N,N-dimethylpropanamide

Cat. No. B1467732
CAS RN: 1122567-86-5
M. Wt: 256.14 g/mol
InChI Key: QGLXGKPCDNXTAX-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N,N-dimethylpropanamide, also known as 2-bromo-N,N-dimethylbenzamide, is an organic compound in the class of amides. It is a colorless solid with a melting point of 110-113 °C. This compound has been used in a variety of scientific research applications, including organic synthesis and drug discovery. It has also been used in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Approaches : Related compounds to 3-(2-bromophenyl)-N,N-dimethylpropanamide have been synthesized for structural and chemical analysis. For instance, the synthesis of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide involved specific reactions and was characterized by X-ray single crystal diffraction (Huang Ming-zhi et al., 2005).

  • Crystal Structure Determination : These compounds often have complex structures, and their determination is crucial for understanding their chemical behavior and potential applications. The title compound mentioned above, for example, has its crystal structure determined to ascertain its molecular arrangement and reactivity characteristics (Huang Ming-zhi et al., 2005).

Chemical Reactions and Modifications

  • Allylation Reactions : Compounds structurally similar to 3-(2-bromophenyl)-N,N-dimethylpropanamide, like 2-formyl-N,N-dimethylpropanamide, have been used in studies exploring stereoselective allylation reactions. These studies contribute to the understanding of how such compounds react under different conditions, potentially leading to new synthetic pathways (M. Taniguchi, K. Oshima, K. Utimoto, 1995).

  • Microwave-Assisted Synthesis : The use of microwave irradiation in the synthesis of related compounds has been explored. For instance, 2-(2-Bromophenyl)benzimidazoles, which share a bromophenyl component with 3-(2-bromophenyl)-N,N-dimethylpropanamide, have been synthesized using microwave irradiation, demonstrating an innovative approach to chemical synthesis (P. Dao et al., 2017).

Application in Fine Chemical Industry

  • Industrial Applications : N,N-dimethylpropanamide, closely related to 3-(2-bromophenyl)-N,N-dimethylpropanamide, has been used in various fields like petroleum recovery and modification of fiber and plastics. Studies have explored novel processes for its preparation, indicating its significance in the fine chemical industry (Chen Guangwen, 2009).

Antimicrobial and Antifungal Properties

  • Potential Antifungal Effects : Related compounds, such as 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, have been evaluated for their antifungal activity, particularly against yeasts and Aspergillus species. This suggests potential research applications of 3-(2-bromophenyl)-N,N-dimethylpropanamide in developing novel antifungal agents (V. Buchta et al., 2004).

Mechanism of Action

Target of Action

It’s known that similar compounds often interact with enzymes or receptors in the body, altering their function and leading to changes at the cellular level .

Mode of Action

The mode of action of “3-(2-bromophenyl)-N,N-dimethylpropanamide” involves its interaction with its targets. For instance, it has been found that similar compounds can undergo a palladium-catalyzed Heck/Suzuki cascade reaction . This reaction involves the compound interacting with a palladium complex, leading to changes in the structure of the compound .

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, such as the suzuki–miyaura coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a crucial process in organic chemistry .

Pharmacokinetics

Similar compounds often have specific adme (absorption, distribution, metabolism, and excretion) properties that impact their bioavailability . For instance, the compound’s absorption and distribution in the body, its metabolism into different forms, and its excretion from the body all play a role in determining its bioavailability .

Result of Action

For instance, they can lead to the formation of new compounds through reactions such as the Heck/Suzuki cascade reaction .

Action Environment

The action of “3-(2-bromophenyl)-N,N-dimethylpropanamide” can be influenced by various environmental factors. For instance, the stability of similar compounds can be affected by factors such as temperature and pH . Additionally, the presence of other compounds in the environment can also influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

3-(2-bromophenyl)-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-13(2)11(14)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLXGKPCDNXTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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